molecular formula C16H28O5 B14669237 2-Ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid CAS No. 36089-45-9

2-Ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid

Cat. No.: B14669237
CAS No.: 36089-45-9
M. Wt: 300.39 g/mol
InChI Key: DRTMNJCFXQXYPU-UHFFFAOYSA-N
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Description

2-Ethylhexyl prop-2-enoate, also known as 2-Ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor. It is an ester of acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its flexibility, durability, and resistance to weather and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone. The reaction is carried out under reflux conditions with toluene as an azeotroping agent to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-Ethylhexyl prop-2-enoate follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl prop-2-enoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for 2-Ethylhexyl prop-2-enoate involves its ability to polymerize and form long-chain macromolecules. The vinyl functional group on the molecule reacts with initiators to form free radicals, which then propagate the polymerization process. The branched side chain of the ester provides flexibility and entanglement in the polymer matrix, contributing to the material’s desirable properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl prop-2-enoate is unique due to its branched side chain, which imparts flexibility and low-temperature properties to the resulting polymers. This makes it particularly suitable for applications requiring durability and resistance to environmental factors .

Properties

CAS No.

36089-45-9

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

2-ethylhexyl prop-2-enoate;4-hydroxy-2-methylidenebutanoic acid

InChI

InChI=1S/C11H20O2.C5H8O3/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2-3-6)5(7)8/h6,10H,3-5,7-9H2,1-2H3;6H,1-3H2,(H,7,8)

InChI Key

DRTMNJCFXQXYPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.C=C(CCO)C(=O)O

Origin of Product

United States

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